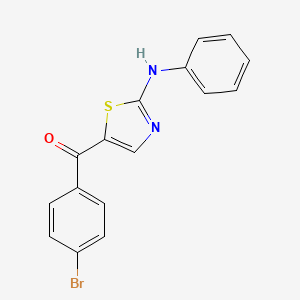

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone

Description

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is a thiazole-based compound featuring a 4-bromophenyl ketone group and a 2-anilino substituent on the thiazole ring. The bromine atom at the para position of the phenyl group enhances hydrophobicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMNBSYLAANJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215097 | |

| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343376-31-8 | |

| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343376-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone typically involves the reaction of 2-aminothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is an organic compound that contains a thiazole ring and an aniline moiety. The compound has a variety of applications, especially in pharmaceutical development, due to its antimicrobial and anticancer properties.

Pharmaceutical Development

- (Antimicrobial properties) 2-Aminothiazole, which shares structural features with this compound, is known for its broad-spectrum antimicrobial activity. Novel amino thiazoles have been produced and tested against the Mycobacterium tuberculosis H37Rv strain .

- (Anticancer properties) this compound has anticancer properties that make it a candidate for drug development. Additionally, 4-Bromobenzoylthiazole, a compound sharing structural features with this compound, exhibits anticancer properties. Several synthesized products were tested for cytotoxicity against several cancer cell lines. Analogue 21 exhibited anticancer potential, potentially due to the presence of a methoxy group on different positions of the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring (IC 50 = 10–30 µM) .

Reactions

- The compound can undergo electrophilic aromatic substitution, nucleophilic substitution, and transition metal-catalyzed coupling reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Structural analogs

- Several compounds share structural features with this compound. Some notable examples include 2-Aminothiazole, 4-Bromobenzoylthiazole, and 2-(Phenylthio)thiazole. These compounds highlight the diversity within thiazole derivatives while showcasing the unique combination of functionalities present in this compound.

Other possible applications

Mechanism of Action

The mechanism of action of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone

- Key Differences : Replaces bromine with chlorine and introduces a methyl group at the 4-position of the thiazole.

- Implications : The chlorine atom (smaller atomic radius, higher electronegativity) may reduce hydrophobic interactions compared to bromine. The methyl group could sterically hinder binding but improve metabolic stability.

- Biological Relevance : Reported as a key intermediate in antitumor drug synthesis .

Compound B : {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone

- Key Differences: Features a 3-nitrophenyl group (electron-withdrawing) and a 4-chloroanilino substituent.

- Demonstrated a binding affinity of -7.3 kcal/mol as a Cdk5 inhibitor, comparable to the target compound’s analogs .

Compound C : [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone

- Key Differences: Biphenyl group replaces bromophenyl; 2-chloroanilino substituent alters steric and electronic profiles.

Compound D : 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone

Computational and Structural Insights

- Molecular Geometry : X-ray crystallography (e.g., ) reveals planarity of the thiazole ring and dihedral angles between substituents, critical for docking into enzyme active sites.

- Electrostatic Potential: Multiwfn analysis () shows the bromophenyl group in the target compound creates a region of moderate electronegativity, contrasting with the strong electrophilicity of Compound B’s nitrophenyl group.

- Intermolecular Interactions : Mercury CSD () highlights differences in crystal packing; the biphenyl group in Compound C facilitates denser packing via π-stacking compared to the bromophenyl group .

Biological Activity

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H11BrN2OS

- Molecular Weight : 359.2403 g/mol

- CAS Number : 343376-31-8

The compound features a thiazole ring and an aniline moiety, contributing to its unique chemical reactivity and biological properties. The presence of the bromophenyl group enhances its pharmacological potential by influencing its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds with similar structures showed significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Aminothiazole | <1 | Broad-spectrum antibacterial |

| 4-Bromobenzoylthiazole | <5 | Anticancer |

| This compound | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens. Further studies are needed to determine the specific MIC for this compound.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Results

| Cell Line | Assay Method | IC50 (µM) |

|---|---|---|

| MCF7 | Sulforhodamine B (SRB) assay | <10 |

| A431 | SRB assay | <20 |

| U251 | Cell viability assay | <15 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that this compound may serve as a lead compound for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. Specifically, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Molecular Interaction

Molecular docking studies reveal that the compound interacts with specific amino acid residues in CDK2 and CDK7, facilitating hydrogen bonding and van der Waals interactions. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

- Clinical Trials for Cancer Treatment : Preliminary trials involving thiazole derivatives have shown positive results in reducing tumor size in patients with various types of cancer, including breast and lung cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and bromophenyl ketones. For example, refluxing substituted benzaldehydes with thiazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization, is a common approach . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiazole), solvent polarity, and catalyst selection (e.g., sodium acetate for nucleophilic substitution) to enhance yield .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.0–8.0 ppm for bromophenyl and anilino groups) and thiazole protons (δ 6.5–7.5 ppm). Coupling patterns distinguish substituent positions .

- FT-IR : Key bands include C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks; fragmentation patterns confirm the bromophenyl and thiazole moieties .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Structural analogs, such as (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone, have shown antitumor activity, suggesting similar protocols for this compound .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : SC-XRD with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., π-π stacking of the bromophenyl group). Mercury software can visualize void spaces and packing motifs, critical for understanding solid-state reactivity . For example, a related compound’s crystal structure (CCDC entry in ) revealed planar thiazole-bromophenyl conjugation, influencing electronic properties.

Q. How to address contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Orthogonal Assays : Combine MTT with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

- Structure-Activity Relationship (SAR) : Modify the bromophenyl or anilino groups systematically. For instance, replacing bromine with chlorine in analogs altered potency, suggesting halogen size impacts target binding .

- Computational Docking : Use software like AutoDock to model interactions with targets (e.g., EGFR kinase), correlating binding energy with experimental IC₅₀ values .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., bromine displacement) observed in batch processes .

- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradients) resolves byproducts like unreacted benzaldehyde .

- Quality Control : HPLC-DAD (λ = 254 nm) monitors purity (>95%); recrystallization from DMF/ethanol optimizes crystal morphology .

Q. How can computational methods (DFT, MD) predict its reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity; MEP surfaces identify nucleophilic attack sites (e.g., thiazole sulfur) .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM forcefields; trajectories predict bioavailability and blood-brain barrier penetration .

Data Interpretation and Validation

Q. How to validate crystallographic data against potential twinning or disorder?

- Methodological Answer : Use SHELXD for twin law identification and PLATON’s TWINABS for scaling. For example, a high R-factor (>10%) in initial refinement may indicate twinning; integrating HKLF 5 data format in SHELXL resolves this .

Q. What statistical approaches resolve batch-to-batch variability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.